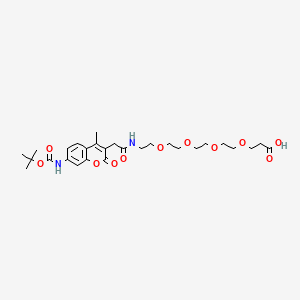
AMCA-PEG4-Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AMCA-PEG4-Acid: is a fluorescent reagent with a terminal carboxylic acid group. It is a blue fluorescent dye that is often used in scientific research for labeling and imaging purposes. The hydrophilic polyethylene glycol (PEG) spacer arm increases water solubility, membrane permeability, and conjugation efficiency.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AMCA-PEG4-Acid typically involves the following steps:
Synthesis of AMCA (7-amino-4-methyl-3-coumarinacetic acid): : This is achieved through a series of organic reactions starting from coumarin derivatives.
Attachment of PEG4: : The PEG4 spacer is attached to the AMCA molecule through a reaction with a PEG4 derivative that has a reactive group compatible with the carboxylic acid group of AMCA.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. The process also involves purification steps to remove any impurities and ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions
AMCA-PEG4-Acid can undergo several types of chemical reactions, including:
Oxidation: : The carboxylic acid group can be oxidized to form a carboxylate ion.
Reduction: : The amino group can be reduced to form an amine.
Substitution: : The carboxylic acid group can react with various reagents to form esters or amides.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out in an aqueous solution at room temperature.
Reduction: : Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). The reaction is usually performed in anhydrous solvents like ether or THF.
Substitution: : Reagents such as thionyl chloride (SOCl2) for esterification and various amines for amidation are used. The reactions are often carried out under reflux conditions.
Major Products Formed
Oxidation: : Carboxylate ion
Reduction: : Amine
Substitution: : Esters and amides
Scientific Research Applications
AMCA-PEG4-Acid is widely used in scientific research due to its fluorescent properties. It is commonly used in:
Chemistry: : As a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: : For labeling proteins, nucleic acids, and other biomolecules in imaging and microscopy studies.
Medicine: : In diagnostic assays and imaging techniques to detect and visualize biological targets.
Industry: : In quality control and research and development of fluorescent materials.
Mechanism of Action
AMCA-PEG4-Acid exerts its effects primarily through its fluorescent properties. The compound absorbs light at a specific wavelength (345 nm) and emits light at a longer wavelength (450 nm), making it useful for imaging and labeling. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with biomolecules to produce a fluorescent signal.
Comparison with Similar Compounds
AMCA-PEG4-Acid is similar to other fluorescent dyes such as Alexa Fluor 350 and DyLight 350 . it is unique in its non-sulfonated structure, which provides better water solubility and membrane permeability. Additionally, its resistance to photobleaching makes it a preferred choice for long-term imaging studies.
Similar Compounds
Alexa Fluor 350
DyLight 350
AMCA (7-amino-4-methyl-3-coumarinacetic acid)
Properties
Molecular Formula |
C28H40N2O11 |
|---|---|
Molecular Weight |
580.6 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[[2-[4-methyl-7-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxochromen-3-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C28H40N2O11/c1-19-21-6-5-20(30-27(35)41-28(2,3)4)17-23(21)40-26(34)22(19)18-24(31)29-8-10-37-12-14-39-16-15-38-13-11-36-9-7-25(32)33/h5-6,17H,7-16,18H2,1-4H3,(H,29,31)(H,30,35)(H,32,33) |
InChI Key |
DDEJVWCVRBLHAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)NC(=O)OC(C)(C)C)CC(=O)NCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















